molecular formula C25H32N2O4 B196386 Alvimopan-d5 CAS No. 1217616-62-0

Alvimopan-d5

Cat. No.: B196386
CAS No.: 1217616-62-0
M. Wt: 429.6 g/mol
InChI Key: UPNUIXSCZBYVBB-GAGGCGQMSA-N
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Description

Alvimopan-d5 is a deuterated form of alvimopan, which is a peripherally acting μ-opioid receptor antagonist. It is primarily used as an internal standard for the quantification of alvimopan in various analytical applications . The compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and allows for more accurate measurements in mass spectrometry.

Mechanism of Action

Target of Action

Alvimopan-d5, like its parent compound Alvimopan, is a selective antagonist of the μ-opioid receptors (MOR) in the gastrointestinal tract . The μ-opioid receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation. By antagonizing these receptors, this compound can counteract some of the side effects of opioids without affecting their analgesic properties .

Mode of Action

This compound competitively binds to the μ-opioid receptors in the gastrointestinal tract . Unlike other opioid antagonists, this compound owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral μ-receptors with a Ki of 0.2 ng/mL . This competitive binding blocks the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid receptor pathway. By blocking the activation of μ-opioid receptors in the gastrointestinal tract, this compound prevents the reduction in gastrointestinal motility that typically results from opioid use . This can help to mitigate some of the side effects of opioids, such as constipation and postoperative ileus .

Pharmacokinetics

This compound’s high affinity for the peripheral μ-receptor leads to slower absorption dependent on dissociation from the receptor, resulting in a low oral bioavailability of less than 7% .

Result of Action

The primary result of this compound’s action is the acceleration of gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis . By blocking the activation of μ-opioid receptors in the gastrointestinal tract, this compound can help to mitigate the reduction in gastrointestinal motility that often follows opioid use .

Action Environment

The action of this compound is primarily influenced by the presence of opioids in the system. Its effectiveness as a μ-opioid receptor antagonist is heightened in individuals who have recently been exposed to opioids . It is contraindicated in patients who have taken therapeutic doses of opioids for more than seven consecutive days immediately prior to when this compound would be initiated .

Biochemical Analysis

Biochemical Properties

Alvimopan-d5, like its parent compound Alvimopan, is a competitive antagonist of the µ-opioid receptors (MOR) in the gastrointestinal tract . It binds to peripheral µ-receptors with a Ki of 0.2 ng/mL . Activation of these receptors by endogenous or exogenous agonists reduces gastrointestinal motility, and this compound blocks this effect .

Cellular Effects

This compound, through its antagonistic action on µ-opioid receptors, influences various cellular processes. It can affect cell signaling pathways related to opioid receptors, potentially impacting gene expression and cellular metabolism

Molecular Mechanism

This compound works by competitively binding to µ-opioid receptors in the gastrointestinal tract . This binding prevents the activation of these receptors by opioids, thereby blocking the effects of opioids on gastrointestinal motility .

Temporal Effects in Laboratory Settings

Studies on Alvimopan have shown that it can significantly reduce the time to gastrointestinal recovery and time to hospital discharge order written compared to placebo .

Dosage Effects in Animal Models

Research on Alvimopan has shown beneficial effects in animal models of postoperative ileus .

Metabolic Pathways

Alvimopan is known to be metabolized through gut microflora-mediated hydrolysis to its active metabolite .

Subcellular Localization

As a µ-opioid receptor antagonist, it is expected to localize to areas where these receptors are present, primarily in the gastrointestinal tract .

Preparation Methods

The preparation of alvimopan-d5 involves several synthetic routes and reaction conditions. One common method includes the N-alkylation reaction under alkaline conditions, which ensures that the configuration of the chiral centers remains unchanged . The process typically involves the condensation and hydrolysis of initial raw materials to obtain the final product. Industrial production methods often utilize chitosan and glutaraldehyde aqueous solutions to improve the bioavailability of the compound .

Chemical Reactions Analysis

Alvimopan-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alvimopan-d5 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Alvimopan-d5 is unique compared to other similar compounds due to its deuterated form, which enhances its stability and accuracy in analytical applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUIXSCZBYVBB-GAGGCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649379
Record name N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217616-62-0
Record name N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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